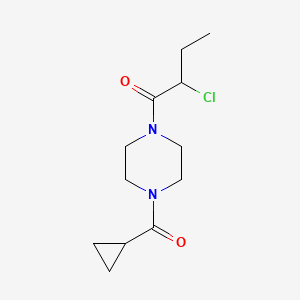
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one (CCPB) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a molecular formula of C10H17ClN2O2. This compound has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Crystal Structure Analysis
Cyproconazole Crystal Structure : The crystal structure of cyproconazole (related to the chemical structure of interest) exhibits complex interactions, including hydrogen bonds and weak C—H⋯π interactions, forming columns along the a-axis in the crystal structure. This structural arrangement is crucial for understanding the compound's properties and potential applications in fungicides (Kang et al., 2015).
Potential Antimalarial Agents
Antimalarial Activity : Certain piperazine derivatives have shown potential as antimalarial agents. The structural analysis of these compounds emphasizes the importance of specific substituents and molecular conformations for their activity, highlighting their potential in antimalarial drug development (Cunico et al., 2009).
Catalytic Applications
Magnetic Nanocatalyst in Synthesis : A novel magnetic nanocatalyst based on 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles has been developed. Its catalytic activity in the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols demonstrates its potential in enhancing reaction efficiency and facilitating easy catalyst recovery, indicating broad applicability in various synthetic processes (Pourghasemi Lati et al., 2018).
Medical Research Applications
Anticancer and Antituberculosis Studies : Piperazine derivatives have been studied for their anticancer and antituberculosis properties. The synthesis of certain [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and subsequent screening have shown promising results, indicating their potential in therapeutic applications (Mallikarjuna et al., 2014).
Complex Formation and Drug Delivery
Molecular Association Studies for Antidiabetic Compounds : The molecular association between a specific aryl piperazine compound and 2-hydroxypropyl-β-cyclodextrin has been explored. This association enhances solubility and maintains the activity of the antidiabetic compound, suggesting its potential in improving drug delivery systems (Devine et al., 2020).
properties
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-10(13)12(17)15-7-5-14(6-8-15)11(16)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWBNNVOPWMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)


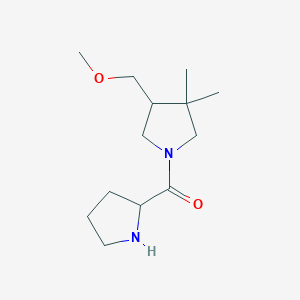
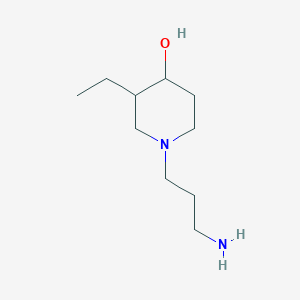

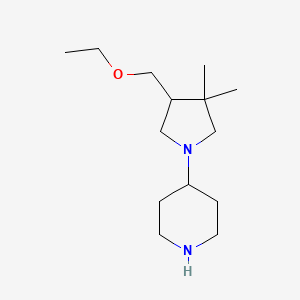
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)
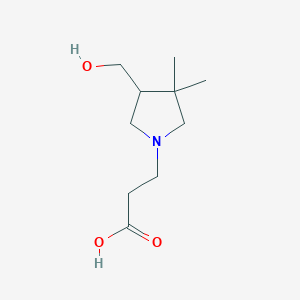
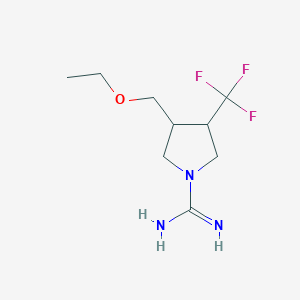
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)